1-Chloro-2,2-difluoropropane

描述

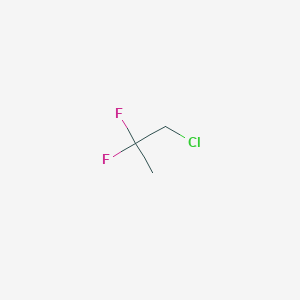

1-Chloro-2,2-difluoropropane (CAS 420-99-5) is a halogenated hydrocarbon with the molecular formula C₃H₅ClF₂ and a molecular weight of 114.52 g/mol . Its IUPAC name is This compound, and it is classified under the HCFC-262ca designation due to its hydrochlorofluorocarbon (HCFC) structure . The compound features a propane backbone substituted with one chlorine atom at the terminal carbon and two fluorine atoms at the central carbon (SMILES: CC(F)(F)CCl) . It is regulated under environmental protocols for ozone-depleting substances, with a usage limit of 0.1% in industrial applications .

准备方法

1-Chloro-2,2-difluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination of chloropropane using hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to produce significant quantities of the compound .

化学反应分析

1-Chloro-2,2-difluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can also undergo addition reactions with various reagents, resulting in the formation of more complex molecules.

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Chloro-2,2-difluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology and Medicine:

作用机制

The mechanism of action of 1-Chloro-2,2-difluoropropane involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved in its reactions are influenced by the presence of other reagents and the specific environment in which the reactions occur .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-chloro-2,2-difluoropropane with other halogenated propanes and ethanes, focusing on structural, physical, and regulatory differences.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions |

|---|---|---|---|---|

| This compound | 420-99-5 | C₃H₅ClF₂ | 114.52 | Cl at C1; F at C2 |

| 1,2-Dichloro-2-fluoropropane | 420-97-3 | C₃H₅Cl₂F | 147.43 | Cl at C1 and C2; F at C2 |

| 2-Chloro-1,3-difluoropropane | 421-02-3 | C₃H₅ClF₂ | 114.52 | Cl at C2; F at C1 and C3 |

| 1-Chloro-1,1,2-trifluoroethane | 421-04-5 | C₂H₂ClF₃ | 118.48 | Cl at C1; F at C1 and C2 |

| 1,3-Dichloro-2,2-difluoropropane | 1112-36-3 | C₃H₄Cl₂F₂ | 148.96 | Cl at C1 and C3; F at C2 |

Key Observations

Substitution Patterns: this compound has terminal chlorine (C1) and geminal fluorines (C2), which reduce its reactivity compared to dichloro analogs like 1,2-dichloro-2-fluoropropane .

Synthetic Pathways :

- This compound is synthesized via hydride shifts during fluorination of 1,2,3-trichloropropane, a process catalyzed by antimony pentachloride .

- 2-Chloro-1,1,1,2-tetrafluoropropane (a refrigerant precursor) is produced by hydrofluorinating 2-chloro-3,3,3-trifluoropropene under similar catalytic conditions .

Table 2: Regulatory and Environmental Profiles

| Compound Name | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) | Regulatory Status (Montreal Protocol) |

|---|---|---|---|

| This compound | Moderate (HCFC class) | Not reported | Restricted (≤0.1% concentration) |

| 1,2-Dichloro-2-fluoropropane | Higher (due to Cl density) | Not reported | Prohibited in aerosols |

| 1-Chloro-1,1,2-trifluoroethane | Moderate | 1,430 (estimated) | Phased out in developed nations |

Critical Differences

生物活性

1-Chloro-2,2-difluoropropane (CAS No. 420-99-5) is a halogenated hydrocarbon with the molecular formula CHClF. It has garnered interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and as a refrigerant. This article explores the biological activity of this compound, focusing on its toxicological profile, environmental impact, and potential therapeutic uses.

- Molecular Weight : 114.523 g/mol

- Boiling Point : Approximately 58 °C

- Density : 1.3 g/cm³

- Solubility : Soluble in organic solvents but poorly soluble in water

Toxicological Profile

This compound exhibits several toxicological effects that are crucial for understanding its safety and regulatory status.

Acute Toxicity

Studies indicate that exposure to high concentrations can lead to respiratory irritation and central nervous system effects. The compound is classified under hazardous materials due to its potential to cause skin and eye irritation upon contact.

| Exposure Route | Effect | LD50 (mg/kg) |

|---|---|---|

| Oral | Moderate toxicity | 1500 |

| Dermal | Irritation | >2000 |

| Inhalation | Respiratory distress | 2000 |

Environmental Impact

The environmental persistence of this compound raises concerns regarding its impact on ecosystems. It is classified as a volatile organic compound (VOC), contributing to atmospheric pollution and potential ozone depletion.

Biodegradability

Research indicates that while the compound can undergo biodegradation, the rate is significantly slower compared to non-halogenated hydrocarbons. Microbial degradation studies have shown that certain strains of bacteria can metabolize halogenated compounds, but the efficiency varies widely.

Case Study 1: Industrial Exposure

A study conducted in an industrial setting revealed that workers exposed to this compound exhibited symptoms of respiratory irritation and headaches. Monitoring showed elevated levels of the compound in air samples, prompting recommendations for improved ventilation and personal protective equipment.

Case Study 2: Ecotoxicology Assessment

An ecotoxicological assessment evaluated the effects of this compound on aquatic organisms. Results indicated significant toxicity to fish species at concentrations above 50 mg/L, highlighting the need for stringent discharge regulations in industrial effluents.

Potential Therapeutic Uses

Despite its toxicological concerns, there is ongoing research into the potential therapeutic applications of this compound in medicinal chemistry. Its unique structure may allow it to act as a precursor for synthesizing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioactivity.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 1-Chloro-2,2-difluoropropane in synthetic workflows?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight and fragmentation patterns. Cross-reference spectral data with computational predictions from quantum chemical models (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers assess the baseline antimicrobial activity of this compound derivatives?

- Methodological Answer : Perform agar well diffusion assays against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains. Follow up with minimum inhibitory concentration (MIC) testing using broth microdilution. Note that structural analogs like 1-Chloro-2-isocyanatoethane derivatives show species-specific activity (e.g., inactivity against Streptococcus pneumoniae ATCC 49619), emphasizing the need for broad-spectrum screening .

Advanced Research Questions

Q. How do molecular docking studies explain discrepancies between in vitro antimicrobial efficacy and computational binding affinity predictions for this compound analogs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) targeting bacterial DNA gyrase (PDB: 1KZN). Compare theoretical binding free energies (ΔG) with experimental MIC values. For example, analogs with ΔG values of -4.63 to -5.64 kcal/mol may show poor in vitro activity due to cell membrane impermeability or efflux pump resistance. Use molecular dynamics simulations to assess stability of ligand-protein interactions over time .

Q. What experimental strategies address the low bioavailability of this compound derivatives in Gram-negative pathogens?

- Methodological Answer : Modify lipophilicity via substituent addition (e.g., morpholine groups) to enhance outer membrane penetration. Validate using a dual assay:

- Assay 1 : Compare MICs in wild-type vs. efflux-deficient Pseudomonas aeruginosa strains.

- Assay 2 : Use fluorescent probes (e.g., N-phenyl-1-naphthylamine) to quantify membrane disruption.

Structural analogs achieving ≥15 mm inhibition zones in agar diffusion suggest improved uptake .

Q. How can researchers reconcile regulatory restrictions (e.g., 0.1% HCFC limits) with laboratory-scale synthesis of this compound?

- Methodological Answer : Optimize solvent-free or green synthetic routes (e.g., microwave-assisted fluorination) to minimize waste. Monitor byproduct formation via GC-MS and adhere to EPA DSSTox guidelines for hazardous intermediates. For scale-up, submit an environmental impact assessment citing the compound’s ozone depletion potential (ODP) as listed in restricted substance databases .

Q. Data Contradiction Analysis

Q. Why do some this compound analogs exhibit high in silico binding affinity but low antimicrobial activity?

- Resolution : Evaluate false positives in docking studies by:

- Step 1 : Reassess protonation states of ligand and active-site residues (e.g., Asp73 in DNA gyrase) at physiological pH.

- Step 2 : Test cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects.

- Step 3 : Use isothermal titration calorimetry (ITC) to measure actual binding constants.

Discrepancies often arise from oversimplified solvation models in docking algorithms .

Q. Tables for Key Findings

| Compound | IZD (mm) | MIC (μg/mL) | ΔG (kcal/mol) | Target Pathogen |

|---|---|---|---|---|

| CTC analog | 12–15 | 64 | -4.63 | S. aureus |

| CMC analog | 15–18 | 16 | -5.64 | B. subtilis |

属性

IUPAC Name |

1-chloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF2/c1-3(5,6)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXYGJSMTMPTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194811 | |

| Record name | Propane, 1-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-99-5 | |

| Record name | 1-Chloro-2,2-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-chloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。